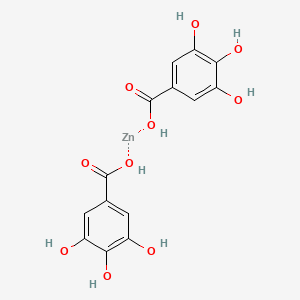
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) can be achieved through various methods. One common approach involves the reaction of imidazole and formaldehyde under basic conditions . Another method includes the reaction of 2-pyrrolidinone with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers .
化学反応の分析
Types of Reactions
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学的研究の応用
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to various biological outcomes .
類似化合物との比較
Similar Compounds
1,5-dimethyl-2-pyrrolidinone: Another pyrrolidinone derivative with similar structural features.
4,4-Dimethyl-5-methylene-2-pyrrolidinone: Shares the methylene group at the 5-position.
Uniqueness
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives .
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
(3R,4S)-3,4-dimethyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |
InChIキー |
DNODZCHVPPRHKF-CRCLSJGQSA-N |
異性体SMILES |
C[C@H]1[C@H](C(=O)NC1=C)C |
正規SMILES |
CC1C(C(=O)NC1=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
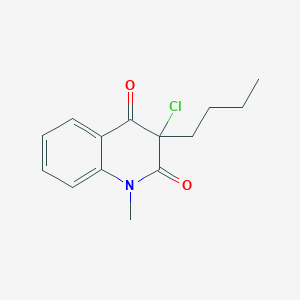
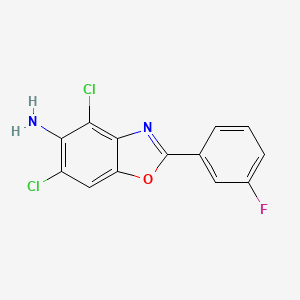

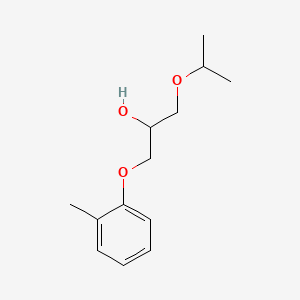
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


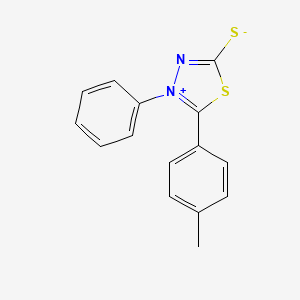

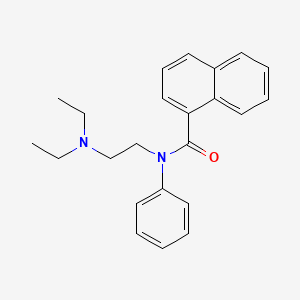
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
